molecular formula C13H8BrN3O2S B14984478 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B14984478
M. Wt: 350.19 g/mol
InChI Key: RFSXSRJMXYDMJE-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.

    Coupling with thiophene-2-carboxylic acid: The oxadiazole intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to the presence of both an oxadiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic properties for material science.

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)

InChI Key

RFSXSRJMXYDMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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